S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a carbamate group bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different carbamothioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamothioates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives and related compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
- S-Ethyl N-(2-phenylethyl)carbamothioate
- N-Methyl-N-(2-phenylethyl)carbamothioate
- S-Methyl N-methyl-N-(2-phenylethyl)carbamothioate
Uniqueness
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of interest for further research and development.
Properties
CAS No. |
92886-89-0 |
---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
S-ethyl N-methyl-N-(2-phenylethyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
QKZYXVYNKCHBIC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.